

# Independent Verification of GEM103's Mode of Action: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GJ103

Cat. No.: B15560204

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GEM103, a recombinant human complement factor H (rCFH), with other therapeutic alternatives for age-related macular degeneration (AMD). The information presented is based on available experimental data from clinical trials and in-vitro studies to facilitate an independent verification of its mode of action.

## Introduction to GEM103 and its Proposed Mode of Action

GEM103 is a full-length, recombinant human complement factor H (rCFH) developed as a potential treatment for dry age-related macular degeneration (AMD), particularly in patients with genetic variants in the complement factor H (CFH) gene.<sup>[1][2][3]</sup> These genetic variants can lead to a loss of function in the CFH protein, resulting in hyperactivity of the alternative complement pathway, a key driver of inflammation and cell damage in the retina.<sup>[4]</sup>

The proposed mode of action of GEM103 is to supplement or replace dysfunctional endogenous CFH, thereby restoring the regulation of the alternative complement pathway. By doing so, GEM103 aims to reduce complement-mediated damage to retinal cells and slow the progression of geographic atrophy (GA), an advanced form of dry AMD.<sup>[5][6]</sup>

## Comparative Performance Data

The following tables summarize the quantitative data from clinical trials of GEM103 and its alternatives.

**Table 1: GEM103 Clinical Trial Data (Dry AMD - Geographic Atrophy)**

| Parameter                          | GEM103 (Phase 2a ReGAtta Study)                                                                                                                                                                                 |
|------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Endpoint                   | Safety and Tolerability                                                                                                                                                                                         |
| Key Biomarker Changes              | CFH Levels: Sustained and dose-dependent increase (at least 6-fold for 250µg and 12-fold for 500µg doses above baseline)[1][7]<br>Complement Activation Markers: ~40% reduction in Ba, ~20% reduction in C3a[7] |
| Clinical Efficacy (GA Progression) | Statistically indistinguishable from fellow eye progression[7]                                                                                                                                                  |
| Key Adverse Events                 | Generally well-tolerated. Most common adverse event was conjunctival hemorrhage related to the injection procedure.[1][2][7]                                                                                    |

**Table 2: Comparative Efficacy of Complement Inhibitors for Geographic Atrophy**

| Drug (Trade Name)            | Target        | Key Efficacy Endpoint                                                        | Monthly Dosing                | Every Other Month Dosing      |
|------------------------------|---------------|------------------------------------------------------------------------------|-------------------------------|-------------------------------|
| Pegcetacoplan (Syfovre)      | Complement C3 | Reduction in GA<br>Lesion Growth<br>Rate (OAKS & DERBY studies,<br>Month 24) | 22% (OAKS),<br>19% (DERBY)[3] | 18% (OAKS),<br>16% (DERBY)[3] |
| Avacincaptad Pegol (Izervay) | Complement C5 | Reduction in GA<br>Lesion Growth<br>Rate (GATHER2<br>study, 2 years)         | 14%[8]                        | 19%[8]                        |

**Table 3: Comparative Efficacy of Anti-VEGF Therapies for Neovascular (Wet) AMD**

| Drug (Trade Name)      | Target       | Key Efficacy Endpoint                                                                                 |
|------------------------|--------------|-------------------------------------------------------------------------------------------------------|
| Aflibercept (Eylea)    | VEGF-A, PIGF | Mean Change in Best-Corrected Visual Acuity (BCVA) at 1 Year: +8.4 to +9.3 letters <sup>[9][10]</sup> |
| Ranibizumab (Lucentis) | VEGF-A       | Mean Change in Best-Corrected Visual Acuity (BCVA) at 1 Year: +7.9 to +8.7 letters <sup>[9][11]</sup> |

## Experimental Protocols

Detailed methodologies for the key experiments cited in the verification of GEM103's mode of action are provided below.

### C3b Binding Assay

This assay evaluates the ability of GEM103 to bind to C3b, a critical step in regulating the complement cascade.

- Principle: Surface Plasmon Resonance (SPR) is used to measure the binding affinity between GEM103 and C3b.
- Methodology:
  - Human C3b is immobilized on a sensor chip.
  - Varying concentrations of GEM103 are flowed over the chip.
  - The binding and dissociation are measured in real-time to determine the binding affinity (KD).
  - The performance of GEM103 is compared to that of native human serum-derived CFH (sdCFH).<sup>[12]</sup>

- Results: In SPR-based assays, GEM103 showed comparable C3b binding to native sdCFH across a range of concentrations.[12]

## Decay-Accelerating Activity (DAA) Assay

This assay measures the ability of GEM103 to accelerate the decay of the C3 convertase (C3bBb), a key complex in the amplification of the alternative complement pathway.

- Principle: The dissociation of the Bb subunit from the C3bBb complex is monitored, and the rate of dissociation is measured in the presence of GEM103.
- Methodology:
  - The C3 convertase (C3bBb) is assembled on a sensor chip.
  - GEM103 is introduced, and the rate of decay of the convertase is measured.
  - This activity is compared to that of native sdCFH.[12]
- Results: GEM103 demonstrated a decay-accelerating activity profile comparable to that of native sdCFH.[12]

## Cofactor Activity (CA) Assay

This assay assesses the function of GEM103 as a cofactor for Factor I (FI) in the cleavage and inactivation of C3b.

- Principle: The cleavage of C3b into inactive iC3b by FI is dependent on the presence of a cofactor like CFH. The rate of this cleavage is measured.
- Methodology:
  - C3b, FI, and varying concentrations of GEM103 or native sdCFH are incubated together.
  - The cleavage of C3b is monitored, often using SDS-PAGE to visualize the resulting protein fragments.[1]

- A fluorescence-based assay using 8-anilinonaphthalene-1-sulfonic acid as a probe for C3b integrity can also be used to measure cofactor activity.[12]
- Results: The EC50 in a fluorescence-based cofactor activity assay was  $0.21 \pm 0.06 \mu\text{M}$  for GEM103, which was comparable to  $0.20 \pm 0.09 \mu\text{M}$  for native sdCFH.[12]

## Visualizations

### Signaling Pathway of GEM103's Mode of Action

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway for GEM103 in regulating the alternative complement pathway.

## Experimental Workflow for In-Vitro Verification





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cofactor Activity Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 2. journals.healio.com [journals.healio.com]

- 3. njretina.com [njretina.com]
- 4. asrs.org [asrs.org]
- 5. Welcome to LWC Communities! [eyleahdhcp.com]
- 6. Homepage [ophthalmology.bayer.com]
- 7. ir.discmedicine.com [ir.discmedicine.com]
- 8. retinaroundup.com [retinaroundup.com]
- 9. Aflibercept in wet age-related macular degeneration: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Two Year Results of Phase 3 Studies with EYLEA™ (aflibercept) Injection in wet AMD Show Sustained Improvement in Visual Acuity | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]
- 12. Clinical Trial Results for wAMD | LUCENTIS® (ranibizumab) [lucentis.com]
- To cite this document: BenchChem. [Independent Verification of GEM103's Mode of Action: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15560204#independent-verification-of-gj103-s-mode-of-action]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)